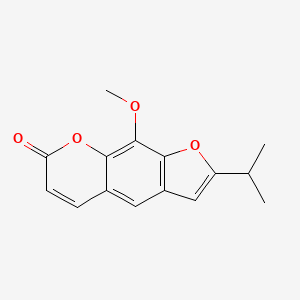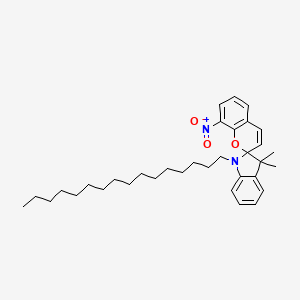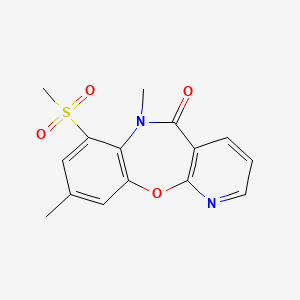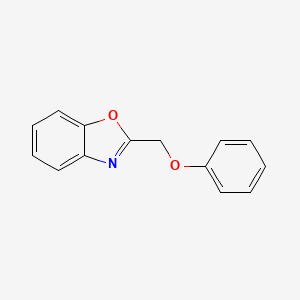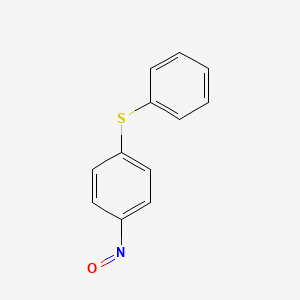
4H-1-Benzopyran-4-one, 3,3'-dithiobis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 3,3’-dithiobis- is a chemical compound that belongs to the class of organic compounds known as benzopyrans. Benzopyrans are characterized by a benzene ring fused to a pyran ring. This compound is notable for its unique structure, which includes two sulfur atoms, making it a dithiobis derivative of benzopyran.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 3,3’-dithiobis- typically involves the reaction of 4H-1-Benzopyran-4-one with sulfur-containing reagents. One common method is the reaction of 4H-1-Benzopyran-4-one with disulfides under specific conditions to introduce the dithiobis group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one, 3,3’-dithiobis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis group to thiols.
Substitution: The compound can undergo substitution reactions where the dithiobis group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 3,3’-dithiobis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 3,3’-dithiobis- involves its interaction with various molecular targets and pathways. The dithiobis group can interact with thiol groups in proteins, affecting their function. This interaction can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the dithiobis group.
4H-1-Benzopyran-4-one, 2,3-dihydro-: A reduced form of the compound.
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-: A hydroxylated derivative.
Uniqueness
4H-1-Benzopyran-4-one, 3,3’-dithiobis- is unique due to the presence of the dithiobis group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Propiedades
Número CAS |
88883-89-0 |
|---|---|
Fórmula molecular |
C18H10O4S2 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
3-[(4-oxochromen-3-yl)disulfanyl]chromen-4-one |
InChI |
InChI=1S/C18H10O4S2/c19-17-11-5-1-3-7-13(11)21-9-15(17)23-24-16-10-22-14-8-4-2-6-12(14)18(16)20/h1-10H |
Clave InChI |
MULZBSUWIURFBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CO2)SSC3=COC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


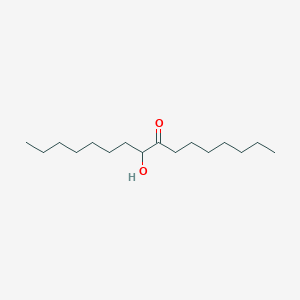
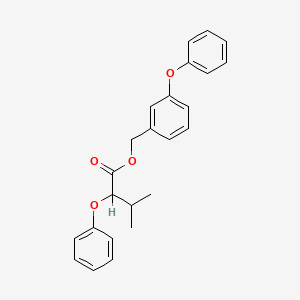
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
